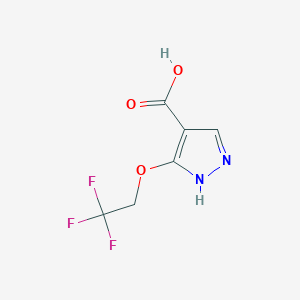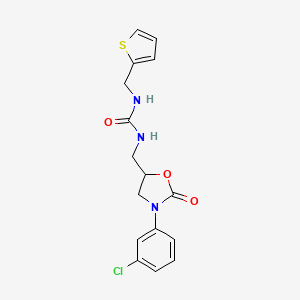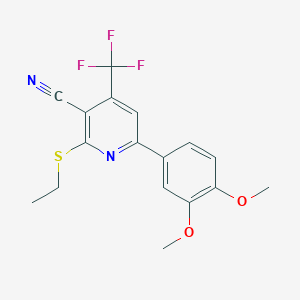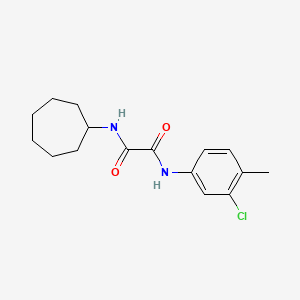![molecular formula C22H21FN4O4 B2703986 1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide CAS No. 1251692-23-5](/img/structure/B2703986.png)
1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic organic compound that belongs to the pyridazinecarboxamide family This compound is characterized by its complex structure, which includes a fluorophenyl group, a methoxy group, a morpholinophenyl group, and a pyridazinecarboxamide core
科学的研究の応用
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Research: Researchers use the compound to study its effects on cellular processes and molecular pathways. It is often used in assays to investigate its binding affinity and inhibitory activity against enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Compounds with a morpholine ring, like “1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide”, are often used as building blocks in the synthesis of various pharmaceuticals. They can interact with a variety of biological targets, depending on their specific structure and functional groups .
Mode of Action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. The specific mode of action would depend on the nature of the target and the functional groups present in the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway in which the enzyme is involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For instance, the presence of a morpholine ring could potentially enhance the compound’s solubility in water, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as pH can influence the ionization state of the compound and its target .
Safety and Hazards
将来の方向性
準備方法
The synthesis of 1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring is typically formed through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine core.
Methoxylation: The methoxy group is added through an etherification reaction, often using methanol and an acid catalyst.
Morpholinophenyl Substitution: The morpholinophenyl group is introduced through a nucleophilic substitution reaction, where morpholine reacts with a halogenated benzene derivative.
Final Coupling: The final step involves coupling the substituted pyridazine with the morpholinophenyl group under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyridazine core and the substituted phenyl groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
類似化合物との比較
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: This compound shares a similar core structure but differs in the substitution pattern on the phenyl rings.
1-(3-Fluorophenyl)-6-methoxy-N~3~-(4-morpholinophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: This compound has a different substitution pattern on the pyridazine ring, leading to variations in its chemical and biological properties.
The uniqueness of 1-(3-fluorophenyl)-6-methoxy-N-[4-(morpholin-4-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(4-morpholin-4-ylphenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-30-20-14-19(28)21(25-27(20)18-4-2-3-15(23)13-18)22(29)24-16-5-7-17(8-6-16)26-9-11-31-12-10-26/h2-8,13-14H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICOBVOJWRKQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B2703903.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)

![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methylpyridin-1-ium chloride hydrochloride](/img/structure/B2703911.png)
![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)




![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)acetamide](/img/structure/B2703921.png)
![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2703923.png)
![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2703924.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-2-methylbut-3-en-2-ol](/img/structure/B2703925.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2703926.png)
